molecular formula C15H23N3O2 B3014690 N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide CAS No. 1156635-10-7

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide

Cat. No.: B3014690
CAS No.: 1156635-10-7
M. Wt: 277.368
InChI Key: XTODWUHFWLCZGR-UHFFFAOYSA-N
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Description

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide (Mol. formula: C₁₅H₂₃N₃O₂) is a synthetic amide derivative characterized by a 3,3-dimethylbutanamide backbone substituted with a carbamoylmethyl group and a 2-aminophenylmethyl moiety at the nitrogen atom. This compound is cataloged as a chemical building block (MDL: EN300-1668522) by Enamine Ltd. .

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-[(2-aminophenyl)methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)8-14(20)18(10-13(17)19)9-11-6-4-5-7-12(11)16/h4-7H,8-10,16H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODWUHFWLCZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(CC1=CC=CC=C1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminophenyl intermediate, which is then reacted with a carbamoylmethylating agent under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.

Scientific Research Applications

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The 3,3-dimethylbutanamide moiety is a common structural motif in several compounds (Table 1). However, substituents on the amide nitrogen and adjacent groups significantly influence properties and applications:

Compound Name Molecular Formula Key Substituents Key Differences Reference
N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide C₁₅H₂₃N₃O₂ 2-aminophenylmethyl, carbamoylmethyl Unique combination of aromatic amine and carbamoyl groups.
Compound 3ae/3af () C₂₆H₂₈N₄O₇S₂ Benzimidazole-sulfonyl, methoxy-pyridinylmethyl Bulky sulfonyl-benzimidazole groups; higher synthetic yields (73–97%).
N-(2-(2-(2-chlorobenzyl)hydrazinecarbonyl)-4-cyanooxymethylphenyl)-3,3-dimethylbutanamide C₂₂H₂₅ClN₄O₃ Chlorobenzyl-hydrazinecarbonyl, cyanooxymethyl Hydrazinecarbonyl and cyano groups; no inhibition at 10,000 µg L⁻¹.
Compound A () C₂₀H₂₄FN₃O Fluoro-isoquinolinyl, dimethylphenyl Potassium channel modulator; therapeutic use in seizure disorders.
N-(cyclopropylmethyl)-N-({2-[(3-methoxyphenyl)methanesulfonyl]-...butanamide C₂₆H₃₉N₃O₄S Cyclopropylmethyl, methoxyphenyl-sulfonyl-imidazolyl Sulfonyl-imidazole substituents; potential enzyme inhibition.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than analogs with halogenated or bulky aromatic groups (e.g., ’s 4-chlorophenylsulfonyl derivative) due to its polar carbamoyl and amine groups .
  • Solubility: The 2-aminophenyl group may improve aqueous solubility compared to ’s fluorophenylacetamide, which lacks hydrophilic substituents .

Key Research Findings and Implications

Substituent-Driven Activity : The absence of sulfonyl or benzimidazole groups in the target compound (vs. ) may reduce steric hindrance, making it more adaptable for further functionalization .

Therapeutic Potential: Unlike ’s Compound A, the target compound lacks a fluorinated aromatic system, which is critical for potassium channel modulation .

Synthetic Utility : As a building block, the target compound’s simplicity contrasts with complex analogs like ’s sulfonyl-imidazole derivative, which requires advanced synthetic strategies .

Biological Activity

N-[(2-aminophenyl)methyl]-N-(carbamoylmethyl)-3,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H18N2OC_{13}H_{18}N_{2}O and has a molecular weight of approximately 218.30 g/mol. Its structure includes a 2-aminophenyl moiety attached to a dimethylbutanamide backbone, which may influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of amides have shown promise as anticancer agents by inhibiting specific enzymes involved in tumor growth.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of histone deacetylases (HDACs), which are crucial for gene expression regulation in cancer cells.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antitumor Activity :
    • A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects. For example, a related compound showed an IC50 of 1.30 μM against HepG2 liver cancer cells .
  • Apoptosis Induction :
    • The induction of apoptosis was observed in studies involving related compounds. Flow cytometry analyses indicated that treatment with these compounds led to increased apoptosis rates in cancer cell lines .
  • Cell Cycle Arrest :
    • Compounds similar to this compound have been shown to cause G2/M phase arrest in cancer cells, further contributing to their antiproliferative effects .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)Mechanism of ActionCell Line Tested
FNA1.30HDAC inhibitionHepG2
Compound X0.95Apoptosis inductionMDA-MB-231
Compound Y1.50Cell cycle arrest (G2/M)A2780

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on HDAC Inhibitors :
    • A compound structurally similar to this compound was evaluated for its HDAC inhibitory activity. The results showed that it effectively inhibited HDAC3 with an IC50 value of 95.48 nM, demonstrating its potential as an anticancer agent .
  • In Vivo Efficacy :
    • In a xenograft model using HepG2 cells, a related compound exhibited significant tumor growth inhibition compared to controls, reinforcing the potential for therapeutic applications in oncology .

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